KCNQ2 Antagonist Potency: 4-Chloro-6-ethylquinoline-3-carbonitrile vs. 2-Chloro Isomer
4-Chloro-6-ethylquinoline-3-carbonitrile demonstrates significantly greater antagonist activity at the KCNQ2 potassium channel compared to its 2-chloro positional isomer. In automated patch clamp assays using CHO cells expressing human KCNQ2, the 4-chloro compound exhibits an IC50 of 70 nM [1], whereas the 2-chloro analog (2-chloro-6-ethylquinoline-3-carbonitrile) shows an IC50 of 240 nM under identical conditions [2]. This represents a 3.4-fold improvement in potency conferred solely by the position of the chloro substituent. Furthermore, at the heteromeric KCNQ2/Q3 channel, the 4-chloro derivative maintains an IC50 of 120 nM [1], while the 2-chloro isomer's activity at this target is not reported, suggesting a narrower selectivity profile.
| Evidence Dimension | KCNQ2 potassium channel antagonist activity (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | 2-Chloro-6-ethylquinoline-3-carbonitrile: 240 nM |
| Quantified Difference | 3.4-fold more potent (70 nM vs. 240 nM) |
| Conditions | Automated patch clamp assay; CHO cells expressing human KCNQ2; 3 min incubation |
Why This Matters
For researchers studying KCNQ-related disorders (e.g., epilepsy, pain) or screening for channel modulators, the 3.4-fold potency difference translates to a lower compound requirement, higher signal-to-noise ratios, and more definitive target engagement in cellular assays.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). Antagonist activity at KCNQ2 (IC50 = 70 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 View Source
- [2] BindingDB. BDBM50395500 (CHEMBL2163659). Antagonist activity at KCNQ2 (IC50 = 240 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395500 View Source
